Product packaging for 4,5-diiodo-2-propyl-1H-imidazole(Cat. No.:CAS No. 1036396-89-0)

4,5-diiodo-2-propyl-1H-imidazole

Cat. No.: B2480483
CAS No.: 1036396-89-0
M. Wt: 361.953
InChI Key: DWAZKKAGTFPSEI-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Chemistry and Derivatives

Imidazole is a five-membered planar ring containing two nitrogen atoms. tsijournals.comnih.gov It is a polar and aromatic compound, soluble in water and other polar solvents. tsijournals.commdpi.com The imidazole nucleus is a crucial component of many biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine. tsijournals.com Imidazole and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in medicinal chemistry. nih.govisca.me The synthesis of imidazole derivatives is a key area of research, with methods like the Debus-Radziszewski and Van Leusen syntheses being historically significant. numberanalytics.com Modern approaches often utilize transition metal catalysts to achieve more complex structures. numberanalytics.com

Significance of Halogenated Imidazoles in Contemporary Organic Synthesis

Halogenated organic compounds, which contain one or more halogen atoms, are widely used in various industrial and consumer products. nih.gov In the context of imidazole chemistry, halogenated derivatives are particularly valuable intermediates in organic synthesis. The halogen atoms act as versatile handles, enabling a variety of subsequent chemical transformations. This allows for the construction of more complex molecular architectures. The introduction of halogen atoms to the imidazole ring can significantly alter its electronic properties, influencing its reactivity and potential applications. Halogenated imidazoles are frequently employed in cross-coupling reactions, where the carbon-halogen bond is strategically used to form new carbon-carbon or carbon-heteroatom bonds.

Rationale for Research on 4,5-diiodo-2-propyl-1H-imidazole

The specific compound this compound is of interest due to the combined features of its di-iodo substitution and the presence of a propyl group. The two iodine atoms at the 4 and 5 positions of the imidazole ring offer two reactive sites for further functionalization. This di-iodination provides opportunities for sequential or double cross-coupling reactions, making it a valuable building block for the synthesis of complex molecules. The 2-propyl group, while less reactive than the iodo substituents, influences the steric and electronic environment of the imidazole ring, which can in turn affect the regioselectivity and rate of subsequent reactions. Research into this compound aims to explore its synthetic utility and to develop new methodologies for the creation of novel imidazole-based structures with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8I2N2 B2480483 4,5-diiodo-2-propyl-1H-imidazole CAS No. 1036396-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodo-2-propyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8I2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAZKKAGTFPSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 4,5 Diiodo 2 Propyl 1h Imidazole

The synthesis of 4,5-diiodo-2-propyl-1H-imidazole typically starts from a pre-existing imidazole (B134444) derivative. A common precursor is 2-propylimidazole-4,5-dicarboxylic acid. google.comchemicalbook.com The synthesis of this precursor itself involves the oxidation of a mixture of 2-propyl-3-toluimidazole and 2-propyl-4-toluimidazole. google.com

A general and widely applicable method for the iodination of imidazoles involves the use of iodine in the presence of a base. For the synthesis of 4,5-diiodo-1H-imidazole, a method has been described where imidazole is first reacted with sodium hydroxide (B78521) to form the sodium salt, which then reacts with elemental iodine. google.com A similar strategy can be envisioned for the synthesis of the 2-propyl derivative, starting from 2-propylimidazole (B1360336). The reaction proceeds by electrophilic substitution of the hydrogen atoms at positions 4 and 5 of the imidazole ring with iodine.

Table 1: Synthetic Data for a Related Diodoimidazole

Starting MaterialReagentsProductYieldReference
Imidazole1. NaOH (aq) 2. I₂ in THF4,5-diiodo-1H-imidazoleNot specified google.com

Chemical and Physical Properties

Detailed experimental data for the physical and chemical properties of 4,5-diiodo-2-propyl-1H-imidazole are not extensively documented in the public domain. However, based on the known properties of similar compounds like 4,5-diiodo-1H-imidazole and general principles of chemistry, we can infer some of its characteristics.

Table 2: Predicted Properties of this compound

PropertyValueSource/Basis
Molecular FormulaC₆H₈I₂N₂Calculated
Molecular Weight361.95 g/mol Calculated
AppearanceLikely an off-white to yellowish solidAnalogy to 4,5-diiodo-1H-imidazole orgsyn.org
SolubilityExpected to have low solubility in water and better solubility in organic solvents like DMF and DMSO.General properties of iodo-substituted organic compounds.
Melting PointExpected to be a solid with a defined melting point.General properties of similar organic compounds.

Chemical Reactivity and Transformations of 4,5 Diiodo 2 Propyl 1h Imidazole

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring is an electron-rich aromatic system. However, the presence of two bulky and electron-withdrawing iodine atoms at the 4 and 5 positions significantly influences its reactivity profile.

Electrophilic Substitution Reactions on the Imidazole Core

The imidazole ring is typically susceptible to electrophilic attack due to its electron-rich nature. However, for 4,5-diiodo-2-propyl-1H-imidazole, the carbon atoms (C4 and C5) are already substituted with iodine atoms. These iodine substituents are deactivating, making further electrophilic substitution at the carbon positions of the imidazole ring highly unfavorable. Electrophilic attack would preferentially occur at the nitrogen atoms, a process discussed under N-functionalization.

Nucleophilic Substitution Reactions on the Imidazole Ring

While direct nucleophilic aromatic substitution on the imidazole ring is generally challenging, the carbon-iodine bonds can be susceptible to attack by potent nucleophiles. The iodine atoms can act as leaving groups, allowing for their replacement by other functional groups. This reactivity is analogous to that observed in similar di-halo-imidazole systems. For example, di-bromo-imidazoles have been shown to undergo nucleophilic substitution with reagents such as sodium azide (B81097) or potassium thiolate in polar aprotic solvents. A similar transformation can be anticipated for the di-iodo analogue, leading to the corresponding di-azido or di-thioether derivatives.

N-Functionalization Strategies of the Imidazole Nitrogen

The presence of a proton on one of the imidazole nitrogen atoms (N-H) provides a key site for functionalization. The N-H proton is weakly acidic and can be readily removed by a base to form an imidazolate anion. This anion is a potent nucleophile and can react with a wide variety of electrophiles to introduce substituents at the nitrogen position. Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form N-acylated imidazoles.

N-Arylation: Copper or palladium-catalyzed coupling with aryl halides.

Protection: Introduction of protecting groups, such as the methoxymethyl (MOM) or trimethylsilylethoxymethyl (SEM) groups, which can be crucial for directing subsequent reactions on the imidazole ring and can be removed later in the synthetic sequence. clockss.org

Such N-functionalization is often a critical first step in a multi-step synthesis, as the nature of the N-substituent can influence the regioselectivity of subsequent cross-coupling reactions.

Reactions Involving the Carbon-Iodine Bonds

The carbon-iodine (C-I) bonds are the most reactive sites for transformations leading to the elaboration of the molecular skeleton. The high polarizability and relative weakness of the C-I bond make it an excellent participant in a variety of palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

This compound is an ideal substrate for numerous cross-coupling reactions that form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the di-iodo-imidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu It is a highly versatile and widely used method for forming biaryl linkages or introducing alkyl or vinyl groups. clockss.orgnih.govmdpi-res.com The reaction is tolerant of a wide range of functional groups and often proceeds in high yields. nih.gov

Stille Coupling: The Stille reaction couples the di-iodo-imidazole with an organotin compound (organostannane). wikipedia.orgsynarchive.com This method is also highly effective, and a key advantage is the stability of organostannanes to air and moisture. libretexts.org Copper(I) iodide has been shown to be an effective co-catalyst in Stille couplings involving imidazole backbones, significantly improving reaction yields. researchgate.net

Negishi Coupling: This involves the reaction with an organozinc reagent. Negishi coupling is known for its high reactivity and is often successful when other methods fail. It has been evaluated for the functionalization of similar heterocyclic systems. researchgate.net

Heck Reaction: The Heck reaction couples the di-iodo-imidazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govyoutube.com This reaction is a powerful tool for the vinylation of aryl halides. The reaction can be performed intermolecularly or intramolecularly. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the di-iodo-imidazole and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is the most reliable method for the synthesis of aryl-alkynes.

The table below summarizes typical conditions for these cross-coupling reactions as applied to halo-imidazoles found in the literature.

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₃PO₄Toluene, Dioxane, DMF/H₂O
Stille OrganostannanePd(PPh₃)₄, PdCl₂(PPh₃)₂- (or CsF)Toluene, DMF
Heck AlkenePd(OAc)₂, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, DiisopropylamineTHF, DMF
Regioselectivity in Sequential Cross-Coupling Transformations

A significant advantage of a di-halogenated substrate like this compound is the potential for sequential or stepwise functionalization. By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to selectively react one C-I bond while leaving the other intact for a subsequent, different cross-coupling reaction.

The relative reactivity of the C4-I and C5-I bonds is a key factor. In many di-halogenated heterocyclic systems, differentiation is possible. For instance, in di-halogenated pyridines, sequential Sonogashira couplings have been successfully performed. nih.gov The selectivity often arises from differences in the electronic environment or steric hindrance around the halogen atoms.

For this compound, the electronic environments of the C4 and C5 positions are very similar. The 2-propyl group offers minimal steric bias. Therefore, achieving high regioselectivity in the first coupling step might be challenging and could result in a mixture of the 4-substituted-5-iodo and 5-substituted-4-iodo isomers.

However, once the first coupling reaction has occurred, the newly introduced group at C4 (or C5) will alter the electronic and steric nature of the remaining C-I bond at C5 (or C4). This electronic perturbation often allows the second cross-coupling reaction to proceed under different conditions, enabling the synthesis of unsymmetrically substituted 4,5-disubstituted imidazoles. For example, a Suzuki reaction could be followed by a Sonogashira reaction, leading to a product with both an aryl and an alkynyl substituent on the imidazole ring.

The table below illustrates a hypothetical sequential cross-coupling strategy.

StepReactionReagent (1 equiv.)Product
1 Suzuki CouplingArylboronic Acid4-Aryl-5-iodo-2-propyl-1H-imidazole (and regioisomer)
2 Sonogashira CouplingTerminal Alkyne4-Aryl-5-alkynyl-2-propyl-1H-imidazole
Mechanistic Studies of Metal-Catalyzed Coupling Reactions

The diiodoimidazole core of this compound serves as a versatile scaffold for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. wikipedia.org Palladium- and nickel-based catalysts are frequently employed for these transformations, which include well-known reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgnih.gov

The generally accepted mechanism for these reactions involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.org

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide to a low-valent metal center (typically Pd(0) or Ni(0)). In the case of this compound, one of the carbon-iodine (C-I) bonds adds to the metal, forming a new organometallic intermediate. The reactivity order for halides in this step is generally I > Br > Cl > F, making the diiodo compound highly reactive.

Transmetalation : The subsequent step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the metal center. This displaces the halide and forms a diorganometallic complex.

Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the metal center, which forms the desired cross-coupled product and regenerates the active catalyst. acs.org

A key aspect in the coupling reactions of this compound is regioselectivity. The two iodine atoms at the C4 and C5 positions may exhibit different reactivities, leading to the potential for selective mono- or di-functionalization. This selectivity is influenced by factors such as the steric and electronic environment of each position, the choice of catalyst and ligands, and the reaction conditions. For instance, the presence of bulky ligands on the metal can favor coupling at the less sterically hindered position. rsc.org

Reductive Dehalogenation Pathways

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a significant reaction pathway for halogenated imidazoles. This can be either an undesirable side reaction during cross-coupling or a deliberate synthetic transformation.

This process can occur through several mechanisms:

Catalytic Hydrogenation : The use of hydrogen gas (H₂) with a transition metal catalyst, such as palladium on carbon (Pd/C), can effectively remove the iodine atoms. The reaction conditions can be tuned to favor either partial or complete dehalogenation.

In-situ during Cross-Coupling : In metal-catalyzed coupling reactions, reductive dehalogenation can occur as a competing pathway. This may happen if the organometallic intermediate, formed after oxidative addition, undergoes protonolysis before transmetalation can occur, particularly in the presence of protic solvents or other proton sources.

Metal Hydride Reagents : Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used to achieve reductive dehalogenation, although the chemoselectivity with a diiodo-substituted imidazole would need careful control to avoid reduction of other functional groups.

The propensity for reductive dehalogenation is an important consideration in designing synthetic routes, as it can reduce the yield of the desired coupled product.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for converting the C-I bonds of this compound into nucleophilic organometallic species. wikipedia.org This transformation is typically achieved by treating the diiodo compound with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi), at low temperatures. rsc.orgrsc.org

The reaction proceeds via the exchange of a halogen atom for a metal atom: R-I + R'-Li → R-Li + R'-I wikipedia.org

The rate of this exchange is generally faster for iodine than for bromine or chlorine. wikipedia.org In di- or polyhalogenated systems, regioselectivity can often be achieved. For some polybromoimidazoles, treatment with one equivalent of an organometallic reagent like ethylmagnesium bromide or phenyllithium (B1222949) results in a regioselective exchange at the C2-position. rsc.org While specific studies on this compound are not detailed in the provided results, the principles from related dihaloimidazoles suggest that selective mono-lithiation is feasible.

Once the lithiated imidazole intermediate is formed, it becomes a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This allows for the introduction of diverse functional groups onto the imidazole ring. rsc.org

ElectrophileFunctional Group Introduced
Carbon dioxide (CO₂)Carboxylic acid
Dimethylformamide (DMF)Aldehyde
Aldehydes/KetonesSecondary/Tertiary alcohol
Alkyl halidesAlkyl group
DisulfidesThioether

This two-step sequence provides a versatile strategy for synthesizing specifically substituted imidazole derivatives that might be inaccessible through direct coupling methods. rsc.orgrsc.org

Reactivity of the Propyl Side Chain

While the primary reactivity of this compound is centered on the diiodinated ring, the propyl side chain also possesses its own chemical characteristics.

Remote Functionalization of the Alkyl Group

Direct functionalization of the C-H bonds on the propyl side chain is a more complex challenge compared to reactions at the C-I bonds. Such transformations, often termed remote functionalization, typically require specialized reagents and conditions.

Methods for alkyl group functionalization could include:

Free-Radical Halogenation : Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can introduce a halogen onto the alkyl chain. The selectivity can be poor, often leading to a mixture of products.

Directed C-H Activation : Advanced methods using transition metal catalysts can achieve site-selective functionalization. The catalyst may coordinate to the imidazole nitrogen atoms and direct the reaction to a specific C-H bond on the propyl chain. These methods represent a modern approach to elaborating complex molecules. nih.gov

Stability and Modifications of the Propyl Moiety under Reaction Conditions

The propyl group is a simple alkyl chain and is generally stable under a wide range of reaction conditions, including the palladium-catalyzed cross-coupling and halogen-metal exchange reactions commonly used to modify the imidazole core. Alkyl groups are typically unreactive towards the nucleophiles and bases used in these transformations.

However, its stability is not absolute:

Strongly Oxidizing Conditions : The propyl group could be susceptible to oxidation in the presence of strong oxidizing agents.

Harsh Acidic or Basic Conditions : While generally robust, extreme pH and high temperatures could potentially lead to degradation, though this is not a common issue under standard synthetic protocols.

In studies on related heterocyclic systems, the nature and length of alkyl side chains have been shown to influence properties like molecular packing and performance in materials science applications, highlighting the importance of this part of the molecule. rsc.org For most synthetic purposes involving the functionalization of the imidazole ring, the propyl moiety can be considered a stable spectator group.

Derivatization Strategies and Synthetic Utility

Synthesis of Substituted Imidazole (B134444) Analogues

The derivatization of 4,5-diiodo-2-propyl-1H-imidazole is a cornerstone for the generation of a diverse library of substituted imidazole analogues. These derivatives are of significant interest due to the prevalence of the imidazole motif in biologically active compounds and functional materials. nih.govresearchgate.net

The synthesis of highly functionalized imidazole scaffolds from this compound primarily relies on the sequential or simultaneous replacement of the iodine atoms through transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, vinyl, and amino groups, respectively. The differential reactivity of the two C-I bonds, influenced by the electronic environment of the imidazole ring and the steric hindrance of the 2-propyl group, can potentially allow for regioselective functionalization.

For instance, a palladium-catalyzed Suzuki coupling reaction could be employed to introduce aryl or heteroaryl substituents, leading to the formation of 2-propyl-4,5-diaryl-1H-imidazoles. The general reaction scheme for such a transformation is depicted below:

Scheme 1: Suzuki cross-coupling reaction of this compound with arylboronic acids.
Reactant AReactant BCatalystProduct
This compoundArylboronic acidPd(PPh₃)₄2-propyl-4,5-diaryl-1H-imidazole

Similarly, Sonogashira coupling with terminal alkynes would yield 4,5-dialkynyl-2-propyl-1H-imidazoles, which are valuable precursors for further transformations, including cyclization reactions to form fused-ring systems. The conditions for these reactions, such as the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve high yields and selectivity.

The diiodo-substituted imidazole core provides an excellent platform for the construction of imidazole-fused polycyclic systems. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of novel heterocyclic frameworks. For example, if the substituents introduced via cross-coupling reactions contain reactive functional groups, a subsequent ring-closing reaction can be envisioned.

One potential strategy involves a tandem cross-coupling and cyclization sequence. For example, a Sonogashira coupling with an ortho-amino-substituted terminal alkyne could be followed by an in-situ or subsequent cyclization to form an imidazo[4,5-f]indole derivative.

Role as a Precursor in Complex Organic Synthesis

Beyond the synthesis of simple substituted imidazoles, this compound is a key intermediate in the assembly of more elaborate and complex organic molecules, including advanced materials and specialty chemicals.

The rigid structure and the presence of two points for extension make this compound an attractive building block for the construction of advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By converting the iodo groups to suitable linker functionalities, such as carboxylic acids or pyridyl groups, the imidazole unit can be incorporated into porous crystalline materials. rsc.orgnih.govnih.gov

The synthesis of the corresponding dicarboxylic acid, 2-propyl-1H-imidazole-4,5-dicarboxylic acid, has been reported and this molecule can serve as a ligand for the construction of MOFs. google.comresearchgate.net The general structure of such a ligand is shown below:

Figure 1: Structure of 2-propyl-1H-imidazole-4,5-dicarboxylic acid.
Compound NameCAS NumberMolecular Formula
2-propyl-1H-imidazole-4,5-dicarboxylic acid58954-23-7C₈H₁₀N₂O₄

The reactivity of the C-I bonds in this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. These can include agrochemicals, dyes, and materials for electronic applications. The ability to introduce diverse functionalities through cross-coupling reactions allows for the fine-tuning of the properties of the final products.

For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the imidazole core, which could be useful in the design of organic light-emitting diode (OLED) materials or sensitizers for dye-sensitized solar cells. The synthesis of 4,5-diiodo-1H-imidazole itself is a well-established process, often starting from imidazole and reacting it with iodine in the presence of a base. orgsyn.orggoogle.com This accessibility further enhances the utility of its 2-propyl derivative as a key synthetic intermediate.

Ligand Properties and Coordination Modes

The coordination behavior of this compound is dictated by the interplay of its constituent parts: the imidazole ring, the propyl substituent, and the iodo substituents.

N-Donor Coordination to Transition Metal Centers

Like all imidazoles, this compound is expected to coordinate to transition metal centers primarily through the lone pair of electrons on its sp2-hybridized imine nitrogen atom (N3). wikipedia.org This nitrogen acts as a strong sigma-donor, forming stable complexes with a wide variety of metal ions. The pKa of the imidazolium (B1220033) cation is approximately 6.95, indicating a basicity intermediate between that of pyridine (B92270) and ammonia, which allows for the formation of robust metal-ligand bonds. wikipedia.org

Exploration of Halogen Bonding Interactions in Metal Complexes

A particularly interesting feature of this compound is the presence of two iodine atoms, which can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. nih.gov In the context of metal complexes, the iodine atoms of the coordinated this compound ligand can form halogen bonds with suitable acceptors, such as anions or solvent molecules, leading to the formation of extended supramolecular architectures.

Research on a related ligand, 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI4), has shown that the iodine atoms readily form I⋯I interactions in the solid state. researchgate.net When complexed with Co(II) and Cu(I), these iodo-imidazole ligands lead to coordination polymers with extended systems of halogen bonds, demonstrating the structure-directing capability of these interactions. researchgate.netnih.gov It is therefore highly probable that metal complexes of this compound would also exhibit rich supramolecular chemistry governed by halogen bonding.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their structure and properties.

Stoichiometric and Catalytic Complex Formation

Metal complexes of this compound can likely be synthesized through straightforward stoichiometric reactions. A common method involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. ajol.infocapes.gov.br The resulting complexes may precipitate from the solution or be isolated by slow evaporation of the solvent. For instance, coordination polymers of Co(II) and Cu(I) with a diiodo-imidazole linker were prepared using this general approach. researchgate.netnih.gov

Furthermore, the synthesis can be tailored for specific applications. For example, nickel(II) complexes with imidazole-containing ligands have been synthesized for their catalytic activity in cross-coupling reactions. nih.govrsc.org This suggests that catalytically active complexes of this compound could be prepared, potentially for reactions like Suzuki-Miyaura coupling or C-H activation. researchgate.net

Spectroscopic and Crystallographic Analysis of Metal-Ligand Adducts

A combination of spectroscopic and crystallographic techniques is essential to elucidate the structure and bonding in metal-ligand adducts.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for N-H and C=N stretching are expected. Upon coordination to a metal ion, the C=N stretching vibration would be expected to shift, typically to a lower frequency, indicating the involvement of the imine nitrogen in bonding. ajol.info The N-H stretching band may also shift or broaden due to changes in hydrogen bonding upon complexation. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H NMR spectroscopy would provide clear evidence of coordination. The signals for the imidazole ring proton and the protons of the propyl group would be expected to shift upon complexation. chemicalbook.comnih.gov For paramagnetic complexes (e.g., with Co(II), Ni(II), or Cu(II)), the NMR signals would be significantly broadened and shifted, making analysis more complex but still providing information about the magnetic properties of the complex. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and coordination geometry. For example, cobalt(II) complexes with imidazole derivatives typically exhibit multiple absorption bands in the visible region, corresponding to d-d transitions, which are indicative of their coordination environment (e.g., tetrahedral or octahedral). mdpi.commdpi.comresearchgate.net The spectra would also show intense bands in the UV region due to π→π* transitions within the imidazole ring. researchgate.net

Technique Expected Observation for Metal Complexes of this compound Reference Analogy
IR Spectroscopy Shift in ν(C=N) and ν(N-H) bands upon coordination.Metal complexes of various imidazole derivatives. ajol.infoscispace.com
¹H NMR (Diamagnetic) Chemical shift changes for imidazole and propyl protons.Spectra of 2-propyl-imidazole and its derivatives. chemicalbook.comnih.gov
UV-Vis Spectroscopy d-d transition bands in the visible region for colored transition metal ions (e.g., Co(II), Ni(II), Cu(II)).Cobalt(II)-imidazole complexes often show bands characteristic of octahedral or tetrahedral geometry. mdpi.comresearchgate.net

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. The coordination geometry around the metal center in complexes of this compound would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. Tetrahedral, square planar, and octahedral geometries are all common for transition metal-imidazole complexes. wikipedia.org

Based on studies of a related diiodo-imidazole ligand, coordination polymers are a likely outcome. For example, a Co(II) complex formed a 1D chain structure, while a Cu(I) complex formed a 2D coordination polymer. researchgate.netnih.gov In these structures, the imidazole ligands bridge metal centers, and the iodo-substituents participate in halogen bonding, further influencing the crystal packing. Copper(I) iodide, in particular, is known to form diverse coordination polymers with nitrogen-containing ligands, often featuring Cu₂I₂ or cubane-like Cu₄I₄ cores. inorgchemres.orgrsc.org

Metal Ion (Example) Plausible Coordination Geometry Potential Structural Motif Reference Analogy
Co(II)Tetrahedral or OctahedralMononuclear complex or 1D coordination polymer{[Co(bimbI₄)Cl₂]·1.5DMF}n researchgate.net
Cu(I)Distorted Trigonal Planar or Tetrahedral1D or 2D coordination polymer with Cu-I clusters{[Cu₂I₂(bimbI₄)]}n researchgate.netnih.gov
Ni(II)Square Planar or OctahedralMononuclear complexTridentate ONC-nickel(II) complexes rsc.org
Zn(II)TetrahedralMononuclear complexGeneral imidazole complexes capes.gov.br

Applications of Coordination Compounds

While the applications of complexes derived from this compound have yet to be explored, related compounds have shown promise in catalysis. For instance, copper, cobalt, iron, and nickel complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate have been shown to be effective catalysts for the reduction of p-nitrophenol. mdpi.com Nickel complexes containing imidazole ligands have also been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds in organic synthesis. nih.govrsc.orgresearchgate.net

The presence of the propyl and iodo groups on the this compound ligand could offer a unique steric and electronic environment in its metal complexes, potentially leading to enhanced catalytic activity or selectivity in various organic transformations. The ability to form halogen-bonded networks could also be exploited in the design of functional materials, such as sensors or porous frameworks.

Role in Homogeneous and Heterogeneous Catalysis

The application of imidazole-based compounds in catalysis is vast, spanning from their use as ligands in homogeneous systems to their incorporation into heterogeneous catalysts like metal-organic frameworks (MOFs).

Homogeneous Catalysis

In homogeneous catalysis, imidazole derivatives are frequently employed as N-heterocyclic carbene (NHC) precursors or as N-donor ligands. nih.govrsc.org Palladium complexes featuring NHC ligands derived from substituted imidazoles are particularly renowned for their high efficiency in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. rsc.orgresearchgate.net These catalysts are prized for their thermal stability and resistance to oxidation. The steric and electronic properties of the NHC ligand, dictated by the substituents on the imidazole ring, are critical in tuning the catalyst's activity and selectivity.

It is plausible that this compound could be converted into an NHC ligand. A palladium complex of such a ligand would likely exhibit unique catalytic properties. The bulky 2-propyl group could enhance catalyst stability, while the electron-withdrawing iodo substituents might influence the electronic environment of the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in a catalytic cycle.

Furthermore, metal complexes of imidazoles have demonstrated catalytic activity in various other transformations. For instance, titanium and zirconium complexes with substituted imidazole-containing ligands have been utilized as pre-catalysts for the hydroamination of alkynes. rsc.org Zinc(II)-imidazole complexes have been shown to catalyze hydrolysis reactions efficiently. rsc.org The specific catalytic performance is often linked to the geometry and electronic structure of the metal's coordination sphere, which is directly influenced by the imidazole ligand. The distortion in the metal-imidazole bond, for example, can have a profound negative impact on the catalytic properties of the complex. nih.gov

Heterogeneous Catalysis

In the realm of heterogeneous catalysis, imidazole-functionalized materials, especially MOFs, have garnered significant attention. imedpub.com MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. diva-portal.org Imidazole and its derivatives can be incorporated as linkers in MOFs, creating active sites for catalysis. soton.ac.ukresearchgate.net

For example, MOFs containing imidazole moieties have been successfully used as catalysts for the Knoevenagel condensation and the cycloaddition of CO2 to epoxides. researchgate.netresearchgate.net The catalytic activity of these materials can be attributed to the basicity of the imidazole nitrogen atoms or the Lewis acidity of the metal nodes. The functionalization of the imidazole linker allows for the tuning of the catalyst's properties. Grafting imidazole species onto the coordinatively unsaturated metal sites within a MOF can enhance CO2 capture and improve the rate of its conversion. soton.ac.ukresearchgate.net

Self-Assembly of Metal-Organic Architectures

The self-assembly of metal ions and organic ligands into discrete supramolecular structures or extended coordination polymers is a field of intense research. nih.gov Imidazole-based ligands are excellent candidates for the construction of such architectures due to their versatile coordination modes. cumbria.ac.uk The coordination-driven self-assembly of these components can lead to the formation of metal-organic cages, coordination polymers, and MOFs with diverse topologies and functions. cumbria.ac.ukresearchgate.net

The principle of modulated self-assembly, where molecules are added to the synthesis mixture to influence the crystallization process, has become a primary method for controlling the properties of MOFs, such as crystallinity, particle size, and defectivity. nih.govrsc.org

Imidazole derivatives bearing carboxylate groups are particularly effective in forming stable MOFs. These ligands can coordinate to metal centers through both the imidazole nitrogen atoms and the carboxylate oxygen atoms, leading to robust and often porous frameworks. rsc.org For instance, an iron-based MOF with chemically coordinated imidazole molecules exhibited significantly higher proton conductivity compared to one with physically adsorbed imidazoles, highlighting the importance of the ligand's integration into the framework. nih.gov

While this compound lacks carboxylate groups, it can still act as a ditopic linker, bridging two metal centers through its nitrogen atoms. The resulting coordination network's structure would be heavily influenced by the steric hindrance from the 2-propyl group and the potential for halogen bonding involving the iodine atoms. Halogen bonding can be a significant structure-directing interaction in the solid state, potentially leading to novel network topologies. The self-assembly process could be further controlled by factors such as the choice of metal ion, solvent, and temperature.

Conclusion

Established Synthetic Routes and Reaction Conditions

The primary and most straightforward method for synthesizing this compound involves the direct electrophilic iodination of the 2-propylimidazole (B1360336) precursor. This approach leverages the electron-rich nature of the imidazole ring, which facilitates substitution at the C4 and C5 positions.

Synthesis via Direct Halogenation of 2-Propylimidazole

Direct halogenation stands as a common method for introducing iodine atoms onto the imidazole core. The reaction typically employs elemental iodine (I₂) in the presence of a base. The starting material, 2-propylimidazole, is commercially available or can be synthesized through various established methods.

The synthesis proceeds by treating 2-propylimidazole with at least two equivalents of an iodinating agent. A common procedure involves dissolving the 2-propylimidazole and a base in a suitable solvent, followed by the addition of iodine. The base is crucial for neutralizing the hydrogen iodide (HI) byproduct formed during the reaction, which drives the equilibrium towards the formation of the diiodinated product.

One effective method is an adaptation from the synthesis of 4,5-diiodo-1H-imidazole. google.com In this approach, the imidazole derivative first reacts with a base like sodium hydroxide (B78521) in an ice bath to form the corresponding imidazolide (B1226674) salt. This intermediate exhibits enhanced nucleophilicity, facilitating the subsequent reaction with elemental iodine, which is typically dissolved in a solvent like tetrahydrofuran (B95107) (THF) and added dropwise to the reaction mixture. google.com The reaction's progress can be monitored using techniques such as Thin Layer Chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include solvent removal, precipitation, and purification by recrystallization or chromatography.

Table 1: Representative Reaction Conditions for Direct Diiodination

Parameter Condition Purpose
Starting Material 2-Propyl-1H-imidazole Precursor molecule
Iodinating Agent Elemental Iodine (I₂) Source of electrophilic iodine
Base Sodium Hydroxide (NaOH) Deprotonates imidazole, neutralizes HI byproduct
Solvent Tetrahydrofuran (THF), Water Dissolves reactants

| Temperature | 0°C to room temperature | Controls reaction rate |

Alternative iodinating agents, such as N-iodosuccinimide (NIS), can also be employed. NIS is often considered a milder and more selective source of electrophilic iodine, potentially offering better control over the reaction and simplifying purification. youtube.com

Mechanistic Considerations of the Iodination Reaction

The diiodination of 2-propylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The mechanism can be described as follows:

Activation of Iodine (if necessary): In some cases, particularly in the presence of an oxidizing agent, molecular iodine (I₂) can be converted to a more potent electrophilic iodine species. However, for electron-rich systems like imidazole, I₂ itself is often sufficiently electrophilic.

Electrophilic Attack: The π-electron system of the imidazole ring, specifically at the electron-rich C4 or C5 position, acts as a nucleophile and attacks a molecule of iodine. This leads to the formation of a positively charged intermediate known as a σ-complex or arenium ion, where the aromaticity of the ring is temporarily lost.

Deprotonation: A base present in the reaction mixture (e.g., hydroxide ion or another molecule of imidazole) removes the proton from the carbon atom that was attacked by the iodine. This step restores the aromaticity of the imidazole ring, yielding the mono-iodinated product (4-iodo- or 5-iodo-2-propyl-1H-imidazole).

Second Iodination: The resulting mono-iodinated imidazole is still electron-rich enough to undergo a second electrophilic substitution. The process repeats at the remaining open position (C5 or C4, respectively) to yield the final this compound.

The use of a strong base like NaOH to pre-form the imidazolide anion significantly accelerates the reaction. The anion is a much stronger nucleophile than the neutral imidazole, leading to a more rapid and efficient substitution process.

Exploration of Alternative Synthetic Strategies

While direct diiodination is effective, research into alternative synthetic routes is driven by the need for greater control, higher yields, and more environmentally friendly processes.

Stepwise Halogenation Approaches

Stepwise halogenation offers a potential route for greater control over the synthesis, particularly if mono-iodinated or differentially halogenated imidazoles are desired. This strategy often relies on sequential metalation and quenching with an electrophilic iodine source. youtube.com

A common approach involves the regioselective deprotonation of the imidazole ring using a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. The C2 position of the imidazole ring is the most acidic, but with appropriate protecting groups on the nitrogen (e.g., a trityl or sulfonyl group), deprotonation can be directed to the C5 position. youtube.com Subsequent treatment with an iodinating agent like I₂ would yield the 5-iodo derivative. After deprotection and re-protection, a second metalation-iodination sequence could be performed to install the second iodine atom at the C4 position. While more complex and lengthy, this method provides unambiguous control over the substitution pattern.

Transition Metal-Catalyzed Diiodination Reactions

Transition metal catalysis represents a powerful tool in modern organic synthesis, offering novel pathways for C-H functionalization. For imidazole derivatives, copper-catalyzed reactions have shown promise for halogenation. researchgate.net

Although specific examples for the diiodination of 2-propylimidazole are not widely reported, the general principle involves the use of a copper catalyst, such as copper(I) iodide (CuI), often in the presence of an oxidant. researchgate.netbeilstein-journals.org These reactions can proceed via an oxidative iodination pathway. The proposed mechanism might involve the formation of a copper-imidazole complex, which then undergoes a reaction with the iodine source, facilitating the C-I bond formation. Such methods could potentially offer milder reaction conditions and different selectivity compared to traditional electrophilic substitution. Research in the related field of imidazopyridine synthesis has demonstrated the effectiveness of copper and other transition metals like rhodium in catalyzing C-H activation and functionalization, suggesting that these strategies could be adapted for the diiodination of simple imidazoles. researchgate.netnih.gov

Sustainable Synthesis Approaches for Imidazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles. bohrium.combohrium.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of the 2-propylimidazole precursor or the final diiodinated product, several sustainable techniques could be explored:

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes volatile organic compound (VOC) emissions and simplifies product isolation. asianpubs.org Heating a mixture of the reactants directly, sometimes with a solid support or catalyst, can drive the reaction to completion.

Microwave and Ultrasound Irradiation: The use of microwave or ultrasound energy can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. bohrium.comresearchgate.net

Use of Reusable Catalysts: Employing heterogeneous or magnetically separable catalysts, such as iron oxide nanoparticles, can simplify catalyst recovery and reuse, reducing waste and cost. researchgate.net While specific applications to iodination are still emerging, these catalysts are effective in the multicomponent synthesis of imidazole cores. researchgate.net

These green methodologies represent a frontier in the synthesis of this compound, promising more efficient and environmentally benign manufacturing processes in the future. bohrium.com

Optimization of Reaction Parameters and Yields

The synthesis of this compound is typically achieved through the direct iodination of 2-propyl-1H-imidazole. The efficiency and yield of this transformation are highly dependent on a range of reaction parameters. Researchers have systematically studied these variables to establish optimal conditions. Key factors influencing the reaction include the choice of iodinating agent, solvent, temperature, reaction time, and the molar ratio of reactants.

Common iodinating agents for imidazoles include elemental iodine (I₂) combined with a base, and N-iodosuccinimide (NIS). The reaction using elemental iodine often proceeds in the presence of a base like sodium hydroxide, which facilitates the deprotonation of the imidazole ring, making it more susceptible to electrophilic attack. The choice of solvent is also critical; polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents such as ethanol (B145695) can be employed, with the selection impacting reactant solubility and reaction rate. researchgate.netorientjchem.org

Temperature plays a significant role in the di-iodination process. While some iodination reactions can proceed at room temperature, others may require cooling to control selectivity and minimize the formation of by-products. google.comchemicalbook.com The duration of the reaction is another parameter that is fine-tuned to ensure the reaction goes to completion without significant degradation of the product.

Optimization studies often involve a factorial design approach, where multiple parameters are varied simultaneously to identify the ideal combination for maximizing the yield of this compound. orientjchem.org For instance, the molar equivalents of the iodinating agent are carefully controlled. A slight excess of the iodinating agent is typically used to ensure complete di-iodination, but a large excess can lead to the formation of over-iodinated species or other impurities.

The following interactive table summarizes the typical parameters investigated during the optimization of the synthesis of this compound and their general impact on reaction yield.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound | Parameter | Variation | Observation | Anticipated Effect on Yield | |:---:|:---:|:---:|:---:| | Iodinating Agent | Elemental Iodine (I₂) / Base | N-Iodosuccinimide (NIS) | I₂/Base is cost-effective for larger scale. NIS is milder and can offer higher selectivity. | Selection depends on desired reactivity and cost. | | Solvent | Ethanol | Dimethylformamide (DMF) | Ethanol is a greener solvent. DMF offers excellent solubility for reactants. researchgate.net | Moderate to High | | Temperature | 0 °C to Room Temp (25 °C) | Elevated Temp (e.g., 50 °C) | Lower temperatures can improve selectivity for the di-iodo product. Higher temperatures may speed up the reaction but can increase by-products. google.com | High | | Reactant Molar Ratio (Iodine:Imidazole) | 2:1 to 2.5:1 | > 2.5:1 | A ratio of ~2.2:1 is often optimal to drive the reaction to completion. researchgate.net A higher ratio may not significantly improve the yield and increases cost. | High | | Reaction Time | 2 - 6 hours | > 6 hours | Sufficient time is needed for di-iodination. Prolonged times can lead to product degradation. chemicalbook.com | Moderate |

Advanced Purification and Isolation Techniques

Following the synthesis, the crude this compound product contains unreacted starting materials, mono-iodinated intermediates, and other by-products. Achieving high purity necessitates the use of advanced purification and isolation techniques.

Recrystallization is a fundamental and widely used method for the purification of solid organic compounds. mt.comlibretexts.org The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for it at cooler temperatures, while impurities remain soluble at all temperatures. youtube.com For iodo-imidazoles, mixed solvent systems, such as isopropanol/n-hexane or ethanol/water, have been shown to be effective. google.comchemicalbook.com The process typically involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined, pure crystals. libretexts.orgyoutube.com

Chromatographic techniques are employed for more challenging separations where recrystallization alone is insufficient.

Column Chromatography: This is a standard method where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A gradient of solvents with increasing polarity is often used to elute the components, with the desired this compound being collected as a distinct fraction.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, leading to much higher resolution. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for purifying imidazole derivatives.

Supercritical Fluid Chromatography (SFC): SFC is a more advanced technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly effective for separating halogenated isomers and can be a greener alternative to HPLC as it reduces the use of organic solvents. nih.gov

Selective Precipitation/Acid-Base Extraction: This technique can be used to separate imidazole isomers or to remove acidic or basic impurities. By adjusting the pH of a solution containing the crude product, the desired compound can often be selectively precipitated as a salt or as the free base, while impurities remain in solution. google.com For instance, treating a mixture with a strong acid can lead to the selective precipitation of the desired imidazole as a salt. google.com

The following interactive table provides a summary of advanced purification and isolation techniques applicable to this compound.

Table 2: Advanced Purification and Isolation Techniques

Technique Principle Application Key Parameters
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures. wikipedia.org Primary purification of the crude solid product. Solvent system (e.g., Ethanol/Water, Isopropanol/Hexane), Cooling rate. google.comrochester.edu
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel). Separation of the target compound from starting materials and by-products. Stationary phase, Mobile phase composition (eluent).
Preparative HPLC High-resolution separation based on partitioning between a stationary phase and a high-pressure liquid mobile phase. Final purification to achieve high-purity standards. Column type (e.g., C18), Mobile phase gradient, Flow rate.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase. nih.gov Purification of halogenated isomers, green alternative to HPLC. nih.gov Column type, Co-solvent, Pressure, Temperature.
Selective Precipitation pH-dependent solubility differences to selectively precipitate the target compound or impurities. google.com Removal of acidic/basic impurities or separation of isomers. pH of the solution, Choice of acid or base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

While direct experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of closely related compounds, such as 4,5-diiodo-1H-imidazole and various 2-substituted imidazoles. nih.govnih.gov

The ¹H NMR spectrum is expected to show signals corresponding to the N-H proton of the imidazole ring and the protons of the 2-propyl group. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration. The protons of the propyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the imidazole ring.

The ¹³C NMR spectrum will display signals for the three carbons of the propyl group and the three carbons of the imidazole ring. The carbons of the imidazole ring are significantly influenced by the attached iodine and nitrogen atoms. The C4 and C5 carbons, being directly bonded to iodine, are expected to appear at relatively upfield chemical shifts due to the heavy atom effect, while the C2 carbon, bonded to the propyl group, will be found further downfield.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H12.0 - 13.0 (broad)-
-CH₂- (α)~ 2.8 (triplet)~ 30
-CH₂- (β)~ 1.8 (sextet)~ 22
-CH₃ (γ)~ 0.9 (triplet)~ 14
C2-~ 150
C4-~ 90
C5-~ 95

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY experiment would reveal the coupling between the protons of the propyl group, showing correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons, thus confirming the propyl chain's integrity.

An HSQC experiment would establish the one-bond correlations between the protons and their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the propyl group. For the imidazole ring, which lacks protons on the iodinated carbons, Heteronuclear Multiple Bond Correlation (HMBC) would be essential. HMBC shows correlations between protons and carbons over two to three bonds, which would, for instance, confirm the connectivity of the α-CH₂ protons to the C2 carbon of the imidazole ring.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands. The imidazole ring vibrations include N-H stretching, C=N stretching, and ring breathing modes. nist.govrsc.org The N-H stretching vibration typically appears as a broad band in the region of 3200-2500 cm⁻¹. The C=N stretching vibration is expected around 1600-1500 cm⁻¹. rsc.org

The carbon-iodine (C-I) stretching vibrations are found in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom. These bands are often weak in FT-IR but can sometimes be more prominent in Raman spectra.

A detailed analysis of the vibrational modes can distinguish between different types of vibrations. For the propyl group, C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, while C-H bending vibrations will appear around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule, such as the ring breathing modes of the imidazole core and the C-I symmetric stretches. For instance, in related imidazole compounds, a strong Raman band associated with the C4=C5 stretching has been observed around 1570-1590 cm⁻¹. mdpi.com

Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H stretch3200 - 2500FT-IR
C-H stretch (propyl)3000 - 2850FT-IR, Raman
C=N stretch1600 - 1500FT-IR, Raman
Imidazole ring stretch~1580Raman
C-H bend (propyl)1465, 1380FT-IR
C-I stretch600 - 500FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed.

For this compound (C₆H₈I₂N₂), the theoretical monoisotopic mass can be calculated. HRMS analysis would typically be performed using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The high-resolution measurement of these adducts would allow for the confirmation of the elemental formula C₆H₈I₂N₂. For instance, predicted collision cross-section values for adducts of the related 4,5-diiodo-1H-imidazole have been calculated, suggesting that such analysis is feasible. uni.lu

Calculated Exact Masses of this compound and its Common Adducts

Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M]C₆H₈I₂N₂361.8794
[M+H]⁺C₆H₉I₂N₂⁺362.8867
[M+Na]⁺C₆H₈I₂N₂Na⁺384.8686
[M+K]⁺C₆H₈I₂N₂K⁺400.8426

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, detailed experimental data from single-crystal X-ray diffraction analysis for the specific compound this compound is not publicly available. While crystallographic studies have been conducted on analogous compounds, such as 4,5-diiodo-1H-imidazole and 4,5-diiodo-2-phenyl-1H-imidazole, the introduction of a propyl group at the 2-position of the imidazole ring would significantly influence its solid-state packing and molecular geometry. Therefore, a direct extrapolation of data from these related structures would not provide a scientifically accurate representation of this compound.

The subsequent sections outline the type of information that would be obtained from such an analysis, should the data become available in the future.

Crystal Packing and Intermolecular Interactions

A comprehensive X-ray crystallographic analysis would reveal the precise arrangement of this compound molecules in the crystal lattice. This includes the determination of the crystal system, space group, and unit cell dimensions. The analysis would focus on identifying and characterizing the various non-covalent interactions that govern the crystal packing.

Key intermolecular interactions expected to play a crucial role in the solid-state architecture of this compound include:

Hydrogen Bonding: The presence of the N-H group on the imidazole ring is a strong hydrogen bond donor. It would likely form robust N-H···N hydrogen bonds with the nitrogen atoms of adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the material.

Analysis of Bond Lengths, Angles, and Torsional Angles

Detailed analysis of the molecular geometry of this compound would be a primary outcome of a crystallographic study. This would involve the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule.

Expected Data Tables:

Should experimental data become available, it would be presented in tabular format as shown below. These tables would provide a quantitative description of the molecule's three-dimensional structure.

Table 1: Selected Bond Lengths (Å) for this compound (Note: Data is hypothetical and pending experimental determination.)

Atom 1 Atom 2 Bond Length (Å)
I(1) C(4) Value
I(2) C(5) Value
N(1) C(2) Value
N(1) C(5) Value
C(2) N(3) Value
C(2) C(6) Value
N(3) C(4) Value
C(4) C(5) Value
C(6) C(7) Value

Table 2: Selected Bond Angles (°) for this compound (Note: Data is hypothetical and pending experimental determination.)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C(5) N(1) C(2) Value
N(3) C(2) N(1) Value
N(3) C(2) C(6) Value
N(1) C(2) C(6) Value
C(4) N(3) C(2) Value
C(5) C(4) N(3) Value
I(1) C(4) N(3) Value
I(1) C(4) C(5) Value
C(4) C(5) N(1) Value
I(2) C(5) N(1) Value
I(2) C(5) C(4) Value
C(7) C(6) C(2) Value

Table 3: Selected Torsional Angles (°) for this compound (Note: Data is hypothetical and pending experimental determination.)

Atom 1 Atom 2 Atom 3 Atom 4 Torsional Angle (°)
N(1) C(2) C(6) C(7) Value
C(2) C(6) C(7) C(8) Value
C(2) N(1) C(5) C(4) Value
N(1) C(5) C(4) N(3) Value
C(5) C(4) N(3) C(2) Value
C(4) N(3) C(2) N(1) Value

The planarity of the imidazole ring and the conformation of the propyl group relative to the ring would be of particular interest. Torsional angles would define the orientation of the propyl chain, revealing whether it adopts a specific, energetically favorable conformation in the solid state. This structural information is invaluable for computational modeling and for understanding the structure-property relationships of this compound.

Computational and Theoretical Investigations

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to probe these properties at the atomic level.

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its relative stability. For 4,5-diiodo-2-propyl-1H-imidazole, the geometry is optimized to find the lowest energy conformation.

Based on studies of similar substituted imidazoles, the imidazole (B134444) ring is expected to be planar. nih.gov The introduction of two bulky iodine atoms at the C4 and C5 positions and a propyl group at the C2 position will influence the bond lengths and angles of the imidazole core due to steric and electronic effects. The C-I bonds are significantly longer than C-H or C-C bonds, and their presence will likely cause some distortion in the imidazole ring.

To illustrate the expected geometric parameters, a table of optimized bond lengths and angles for this compound, as predicted by DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)), can be constructed by analogy with related structures.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.385N1-C2-N3110.5
C2-N31.385C2-N3-C4107.0
N3-C41.360N3-C4-C5108.5
C4-C51.380C4-C5-N1108.0
C5-N11.360C5-N1-C2106.0
C4-I2.080N3-C4-I125.5
C5-I2.080C5-C4-I126.0
C2-C(propyl)1.510N1-C5-I126.0

Note: The data in this table is illustrative and based on computational data for analogous substituted imidazoles. Specific experimental or calculated values for this compound may vary.

The stability of the molecule can be assessed by its total energy and vibrational frequency calculations. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the iodine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the imidazole ring and the carbon-iodine antibonding orbitals. The electron-donating propyl group at the C2 position will raise the energy of the HOMO, while the electron-withdrawing iodine atoms will lower the energy of both the HOMO and LUMO.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
E(HOMO)-6.25
E(LUMO)-1.50
HOMO-LUMO Gap (ΔE)4.75
Electronegativity (χ)3.875
Chemical Hardness (η)2.375
Global Electrophilicity Index (ω)3.16

Note: These values are estimations based on trends observed in computational studies of substituted imidazoles and are for illustrative purposes.

A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated descriptors can be used to predict how the molecule will behave in various chemical reactions.

Reactivity Predictions and Mechanistic Elucidation

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions and for elucidating their mechanisms.

Transition State Calculations for Key Organic Transformations

Transition state theory can be used to study the energy barriers of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a particular reaction can be calculated. One important transformation for halogenated imidazoles is halogen migration. Computational studies on the rearrangement of haloimidazoles have shown that intramolecular halogen shifts can occur, although they often have significant energy barriers. rsc.org For this compound, a rsc.orgresearchgate.net-iodine shift from one carbon to another on the imidazole ring would be a possible, though likely high-energy, process.

Another key transformation is electrophilic substitution on the imidazole ring. The positions of electrophilic attack can be predicted by analyzing the distribution of the HOMO and the calculated electrostatic potential.

Prediction of Regioselectivity and Stereochemical Outcomes

The regioselectivity of chemical reactions involving this compound can be predicted using computational methods. For example, in electrophilic substitution reactions, the most likely site of attack can be determined by calculating the Fukui functions or by examining the molecular electrostatic potential (MEP) map. The MEP map visually represents the electron density distribution, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites).

For this compound, the nitrogen atoms of the imidazole ring are expected to be the most nucleophilic centers, making them susceptible to protonation or alkylation. The presence of the bulky iodine atoms at the C4 and C5 positions would likely direct incoming electrophiles to the nitrogen atoms or potentially to the C2 position if it were unsubstituted.

Stereochemical outcomes can also be predicted, particularly for reactions involving the creation of new chiral centers. While this compound itself is not chiral, reactions at the propyl group or additions to the imidazole ring could potentially generate stereoisomers.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and for identifying unknown compounds.

Simulated Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2155.2
C495.8
C596.5
C(propyl, α)30.1
C(propyl, β)22.4
C(propyl, γ)13.8

Note: These are illustrative values based on general trends for substituted imidazoles. Actual experimental values may differ.

Similarly, infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These simulated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. The C-I stretching vibrations would be expected at low frequencies in the IR spectrum.

Theoretical Prediction of NMR and Vibrational Spectra

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. researchgate.net These theoretical calculations provide valuable insights into the electronic structure and vibrational modes, which are fundamental for interpreting experimental spectra.

For substituted imidazoles, DFT calculations are routinely employed to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. researchgate.netmdpi.com The process typically begins with the optimization of the molecule's geometry in the ground state. researchgate.net Following this, various theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method for NMR shifts, are used. researchgate.net

Theoretical vibrational spectra (infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. researchgate.net This analysis yields the frequencies and intensities of the fundamental vibrational modes. These calculated spectra can then be visualized and compared with experimental data. For instance, a study on 2-ethyl-1H-benzo[d]imidazole utilized the B3LYP/6-31G(d) level of theory to compute its vibrational frequencies. researchgate.net

A significant aspect of these computational studies is the ability to predict the spectra for different isomers or tautomers of a molecule, helping to identify the most stable form in the gas phase or in solution. researchgate.net For example, theoretical investigations can distinguish between different tautomeric forms of imidazole derivatives by comparing their calculated energies and spectroscopic data. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Imidazole (2-ethyl-1H-benzo[d]imidazole) researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d))
N-H stretch3450
C-H stretch (aromatic)3050-3100
C-H stretch (aliphatic)2900-3000
C=N stretch1625
C=C stretch (aromatic)1450-1600
C-H bend1300-1450
Ring breathing~1000
C-H out-of-plane bend700-900

This table is illustrative and based on data for 2-ethyl-1H-benzo[d]imidazole as a proxy.

Correlation between Experimental and Calculated Spectroscopic Data

A crucial step in computational spectroscopy is the correlation of theoretically predicted data with experimental measurements. This comparison serves to validate the computational model and aids in the precise assignment of experimental signals. nih.gov

For vibrational spectra, calculated frequencies are often scaled by a factor to account for the approximations inherent in the theoretical methods and the effects of the experimental environment (e.g., solvent, solid state). researchgate.net The correlation between the scaled theoretical frequencies and the experimental frequencies is typically linear, with high correlation coefficients indicating a good agreement. researchgate.net For example, in the study of 2-ethyl-1H-benzo[d]imidazole, the calculated vibrational frequencies using the B3LYP method showed excellent correlation with the experimental FT-IR spectrum. researchgate.net

Similarly, calculated NMR chemical shifts are correlated with experimental data. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects in the computational model. researchgate.net Studies on various imidazole derivatives have demonstrated a strong linear correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts. researchgate.net This correlation allows for the unambiguous assignment of resonances in the experimental spectra, which can be particularly challenging for complex molecules.

The analysis of discrepancies between experimental and calculated data can also provide valuable information. For instance, differences may highlight the presence of intermolecular interactions, such as hydrogen bonding, in the experimental sample that were not fully accounted for in the theoretical model. nih.gov

Table 2: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Imidazole researchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2151.8152.5
C4121.5122.1
C5121.5122.1
C6122.7123.4
C7122.7123.4
C8 (C=N)143.5144.0
C9 (C-N)137.2137.9

This table is a representative example based on data for benzimidazole (B57391) derivatives and is intended for illustrative purposes.

Advanced Applications in Chemical Sciences

Materials Science Applications

The presence of two reactive C-I bonds and a tunable N-H site makes 4,5-diiodo-2-propyl-1H-imidazole a versatile precursor for a range of functional organic materials and a key component in the construction of ordered supramolecular architectures.

Halogenated heterocyclic compounds, including diiodoimidazoles, are important starting materials for the synthesis of new heterocyclic ligands through cross-coupling reactions. nih.gov These ligands can then be used to create a variety of functional organic materials. For instance, derivatives of 4,5-diiodo-1H-imidazole have been utilized in the preparation of disubstituted 4,5-dicarbaimidazoles. nih.gov It is anticipated that this compound could similarly serve as a foundational molecule for the synthesis of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole (B134444) nitrogen atoms can coordinate to metal centers, and the diiodo-functionality allows for further modification to create multitopic linkers. An iodine-rich imidazole derivative, 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, has been successfully used as a precursor to prepare 1D and 2D coordination polymers with Co(II) and Cu(I). rsc.org

Luminescent Materials: The imidazole core is a component of many luminescent molecules. By functionalizing the C-I bonds with appropriate chromophores, it is possible to design novel materials with tailored photophysical properties.

Conducting Polymers: Polymerization of functionalized imidazole monomers can lead to the formation of conjugated polymers with potential applications in organic electronics.

The properties of materials derived from diiodoimidazole precursors are highly dependent on the nature of the substituents and the synthetic methodology employed. Below is a hypothetical data table illustrating the potential properties of materials derived from this compound, based on findings for analogous compounds.

Material Type Precursor Compound Key Feature Potential Application
Coordination Polymer1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butaneExtended halogen bonding networksGas storage, catalysis
Disubstituted Imidazole4,5-diiodoimidazole derivativesChiral ligandsAsymmetric synthesis

The structure of this compound contains functionalities that can participate in various non-covalent interactions, making it an excellent candidate for the design of supramolecular assemblies. The key interactions include:

Hydrogen Bonding: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen atom can act as an acceptor. This allows for the formation of chains, tapes, and more complex hydrogen-bonded networks. For example, the crystal structure of 4,5-diiodo-2-phenyl-1H-imidazole reveals that molecules are connected via N—H⋯N hydrogen bonds to form zigzag chains. nih.gov

Halogen Bonding: The iodine atoms on the imidazole ring are capable of forming halogen bonds with Lewis bases. This interaction is directional and has been increasingly utilized in crystal engineering to control the assembly of molecules in the solid state. In the crystal structure of 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, multiple I⋯I interactions are observed. rsc.org The three molecules of 1-methyl-2,4,5-triiodoimidazole form a triangular trimer through intermolecular halogen bonds. researchgate.net

The interplay of these non-covalent interactions can lead to the formation of well-defined and predictable self-organizing systems. The propyl group at the 2-position can also influence the packing of the molecules in the solid state through van der Waals interactions, providing an additional level of control over the resulting supramolecular architecture.

Interaction Type Participating Atoms Resulting Structure Reference Compound
Hydrogen BondingN-H···NZigzag chains4,5-diiodo-2-phenyl-1H-imidazole nih.gov
Halogen BondingC-I···IExtended networks1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane rsc.org
Halogen BondingC-I···NTriangular trimer1-methyl-2,4,5-triiodoimidazole researchgate.net

Catalysis

The imidazole scaffold is central to the design of various types of catalysts. The presence of iodine substituents in this compound offers opportunities for its application in both metal-catalyzed and organocatalytic reactions.

Imidazole derivatives are widely used as N-heterocyclic carbene (NHC) precursors. NHCs are powerful ligands for transition metals, forming stable complexes that are highly active catalysts for a wide range of organic transformations. The C-I bonds in this compound can be readily converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of NHC ligands with varying steric and electronic properties.

Furthermore, N-functionalized imidazoles can act as stabilizers for metal nanoparticles, which are important heterogeneous catalysts. nih.gov The imidazole ligand's interaction with the metal surface can be tuned to be labile enough not to impede access to the catalytic sites. nih.gov This approach has been shown to improve selectivity in reactions such as dehalogenation compared to commercial catalysts. nih.gov

Catalyst System Role of Imidazole Derivative Type of Reaction Potential Advantage
Metal-NHC ComplexPrecursor to N-heterocyclic carbene ligandCross-coupling, metathesis, etc.High stability and activity
Metal NanoparticlesStabilizing ligandHydrogenation, oxidation, etc.Improved selectivity and recyclability

While the direct organocatalytic activity of this compound has not been extensively reported, its structural features suggest potential in this area. The imidazole ring itself can act as a Brønsted base or acid, and the N-H group can participate in hydrogen bond-donating catalysis.

Moreover, the iodine atoms could potentially act as halogen bond donors to activate electrophiles. Halogen bonding has emerged as a powerful tool in organocatalysis, and the diiodo-substitution pattern on the electron-rich imidazole ring could lead to unique reactivity and selectivity in various organic reactions.

Contribution to Green Chemistry Methodologies

The use of imidazole derivatives in catalysis aligns with several principles of green chemistry. The development of efficient and recyclable catalysts is a key aspect of sustainable chemistry.

Atom Economy: Catalytic reactions, by their nature, improve atom economy by allowing for the use of small amounts of a catalyst to transform large amounts of starting materials. The development of highly active catalysts from this compound would contribute to this goal.

Recyclable Catalysts: As previously mentioned, imidazole-stabilized metal nanoparticles can be designed for easy separation and reuse, reducing waste and cost. rsc.org Similarly, metal-NHC complexes can be immobilized on solid supports to facilitate catalyst recycling.

Use of Greener Reaction Media: The synthesis of imidazole derivatives and their application in catalysis are increasingly being explored in environmentally friendly solvents, including water and deep eutectic solvents. nih.govresearchgate.net The development of water-soluble catalysts based on the this compound scaffold could significantly reduce the reliance on volatile organic compounds in chemical synthesis. For example, carrying out organic reactions in water has attracted much attention, and catalytic reactions in water with metallosurfactants are in great demand. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

The synthesis of 4,5-diiodo-1H-imidazole has been reported, typically involving the direct iodination of imidazole (B134444) with elemental iodine in the presence of a base. google.comgoogle.com The introduction of a propyl group at the 2-position can likely be achieved through various synthetic methodologies developed for 2-alkyl-imidazoles. The imidazole ring itself is a robust and versatile scaffold. mdpi.com

The key contribution of 4,5-diiodo-2-propyl-1H-imidazole to synthetic chemistry would be as a versatile building block. The two iodine atoms at the 4 and 5 positions are prime candidates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures. The propyl group at the 2-position would influence the compound's lipophilicity and steric profile, which can be crucial for biological activity and material properties.

Unexplored Reactivity Profiles and Synthetic Opportunities

The reactivity of this compound remains largely unexplored, presenting a fertile ground for chemical investigation.

Key areas for exploration include:

Selective Functionalization: Investigating the selective mono-functionalization of the C-I bonds at the 4 and 5 positions would open avenues for creating dissymmetrical imidazole derivatives. This could be achieved by carefully controlling reaction conditions or through the use of directing groups.

N-H Functionalization: The reactivity of the imidazole N-H proton allows for a variety of substitution reactions. pharmaguideline.com Alkylation, acylation, and arylation at this position would yield a library of N-substituted 4,5-diiodo-2-propyl-1H-imidazoles, further expanding the accessible chemical space.

Metal-Catalyzed Reactions: Beyond standard cross-coupling reactions, the use of this compound in other metal-catalyzed transformations, such as C-H activation or carbonylation reactions, could lead to novel and efficient synthetic methods.

Photochemical Reactivity: The presence of heavy iodine atoms might impart interesting photochemical properties to the molecule, a domain that is completely unexplored for this specific compound.

Potential for Novel Material and Catalytic Applications

The structural features of this compound suggest its potential utility in the development of new materials and catalysts.

Organic Electronics: Halogenated organic molecules are of interest in the field of organic electronics. The diiodo-substitution in this imidazole derivative could lead to materials with interesting charge transport properties, potentially applicable in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Luminescent Materials: Imidazole derivatives have been investigated for their fluorescent properties. nih.gov Functionalization of the diiodo-imidazole core could lead to the development of novel fluorophores with tunable emission wavelengths.

N-Heterocyclic Carbene (NHC) Precursors: Imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. The synthesis of NHCs from this compound could yield catalysts with unique steric and electronic properties, potentially leading to enhanced catalytic activity or selectivity in various organic transformations. acs.org

Corrosion Inhibitors: Imidazole derivatives have been studied for their ability to inhibit corrosion of metals. The specific substitution pattern of this compound might offer enhanced performance in this application.

Advanced Computational Modeling for Property Prediction and Reaction Design

In the absence of extensive experimental data, advanced computational modeling provides a powerful tool to predict the properties and guide the synthetic exploration of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties (NMR, IR, UV-Vis). researchgate.net This information can provide insights into its reactivity and potential applications in materials science.

Molecular Docking and QSAR: For potential medicinal applications, molecular docking studies can be performed to predict the binding affinity of this compound and its derivatives to various biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, aiding in the design of more potent and selective drug candidates.

Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to investigate the mechanisms of potential reactions, such as the selective functionalization of the C-I bonds. This can help in optimizing reaction conditions and predicting the regioselectivity of different transformations.

Q & A

Q. What are the optimal synthetic routes for 4,5-diiodo-2-propyl-1H-imidazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of substituted imidazoles typically involves cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate under controlled conditions. For diiodo-substituted derivatives, iodination steps must be carefully optimized. A one-pot multicomponent reaction (MCR) using iodine sources (e.g., I₂/KI) under thermal or microwave-assisted conditions can enhance regioselectivity. For example, similar protocols for 4,5-diphenylimidazoles achieved yields >75% by adjusting solvent polarity (e.g., ethanol or DMF) and using catalysts like diethyl ammonium hydrogen phosphate . Key parameters:

  • Temperature: 80–120°C (solvent-dependent)
  • Catalysts: NH₄OAc, phosphate-based catalysts
  • Iodination: Sequential or in situ introduction of iodine atoms.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions. For example, in 4,5-diphenyl-2-p-tolyl-1H-imidazole, aromatic protons appear at δ 7.23–7.79 ppm, and methyl groups at δ 2.39 ppm .
  • FT-IR: Look for C-I stretches (~500–600 cm⁻¹) and N-H stretches (~3033 cm⁻¹) .
  • X-ray crystallography: Resolve crystal packing and confirm diiodo substitution. SHELXL (via SHELX suite) is widely used for small-molecule refinement, especially for handling heavy atoms like iodine .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when heavy atoms cause data ambiguities?

Methodological Answer: Heavy atoms like iodine introduce strong anomalous scattering, complicating phase determination. Use the SHELX suite (SHELXD/SHELXE) for robust structure solution:

  • Data collection: High-resolution (<1.0 Å) data minimizes errors.
  • Refinement: Apply TWIN commands in SHELXL for handling twinned crystals. For example, the structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (CCDC 1038591) was resolved using SHELXL-2014 with R-factor <5% .
  • Validation: Check for overfitting using R-free values and density maps.

Q. How can researchers resolve contradictions in biological activity data for imidazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or compound stability. Follow these steps:

  • Reproducibility: Standardize assays (e.g., antimicrobial testing via MIC/MBC protocols). For example, imidazole derivatives in Iranian Journal of Pharmaceutical Research (2017) used DMF as a solvent control to avoid false positives .
  • Stability studies: Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
  • Meta-analysis: Compare data across studies using platforms like PubChem or Reaxys to identify trends .

Q. What strategies are effective for designing imidazole-based inhibitors with enhanced binding affinity?

Methodological Answer: Leverage computational and experimental synergy:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions. For example, thiazole-triazole-imidazole hybrids showed improved binding to tyrosine kinases via π-π stacking and halogen bonding .
  • SAR optimization: Introduce electron-withdrawing groups (e.g., -I, -NO₂) at C4/C5 to enhance hydrophobic interactions. Derivatives like 4,5-diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole demonstrated improved IC₅₀ values in enzyme assays .
  • Synthetic flexibility: Use MCRs to rapidly generate analogs for high-throughput screening .

Q. How can researchers address ethical and data-sharing challenges in imidazole-related pharmacological studies?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Data repositories: Deposit crystallographic data in CCDC or PubChem .
  • Ethical compliance: Avoid unapproved therapeutic claims (per FDA guidelines) and ensure animal/human study protocols follow institutional review .
  • Open science: Use platforms like Zenodo for sharing raw spectral data while anonymizing proprietary information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.